molecular formula C12H17Cl2NO B1426432 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride CAS No. 1219956-91-8

2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride

Cat. No.: B1426432
CAS No.: 1219956-91-8
M. Wt: 262.17 g/mol
InChI Key: NPCBFPBBASYYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride is an organic compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. The oxygen atom of the phenyl ether is linked to a pyrrolidine ring via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Its molecular structure combines aromatic, ether, and amine functionalities, which may confer unique reactivity, bioavailability, or target specificity compared to related compounds.

Properties

IUPAC Name

3-[(2-chloro-4-methylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCBFPBBASYYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride typically involves the reaction of 2-chloro-4-methylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a crucial reagent in organic synthesis, functioning as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form phenolic compounds.
  • Reduction : Capable of undergoing reduction to yield amine derivatives.
  • Substitution : Engages in nucleophilic substitution reactions, especially at the chloro group.

Biology

In biological research, 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride is investigated for its potential interactions with biomolecules. Studies suggest it may exhibit:

  • Antitumor Activity : Preliminary investigations indicate that structurally similar compounds can inhibit tumor growth in certain cancer cell lines.
  • Neuropharmacological Effects : Its structural similarities to known neuroactive compounds suggest possible influences on neurotransmitter systems, which could have implications for treating neurodegenerative diseases.

Medicine

The compound is explored for its therapeutic properties and potential as a precursor in drug development. Research findings indicate:

  • Binding Affinity Studies : Similar compounds have shown effective binding to nicotinic receptors, suggesting roles in addiction therapies and cognitive enhancement.
  • In Vivo Studies : Animal model studies reveal that derivatives of this compound may modulate behavior and physiological responses, indicating therapeutic potential for anxiety and depression management.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, demonstrating its versatility beyond academic research.

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to this compound:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)5.0Induces ROS generation
Compound BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target CompoundHeLa (Cervical Cancer)TBDTBD

Neuropharmacological Studies

Research indicates potential neuropharmacological effects:

  • Binding affinity studies show that derivatives can interact with nicotinic receptors, implicating their role in cognitive functions.

Chemical Stability and Reactivity

The stability of the compound under various conditions has been assessed:

  • It undergoes oxidation and reduction reactions critical for its reactivity in biological systems.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride involves its interaction with specific molecular targets. The compound may act on certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents/Rings Functional Groups Molecular Weight (g/mol)
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride (Target) 2-Cl, 4-Me-phenyl; pyrrolidine-methyl ether Aryl chloride, ether, amine salt ~295.2 (calc.)
3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride 3-Cl, 4-F-phenyl; pyrrolidine-methyl ether Aryl chloride/fluoride, amine salt ~313.7 (calc.)
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride Pyridine; Cl-methyl, CF₃CH₂O Pyridine, trifluoroethoxy, amine salt ~334.7 (calc.)
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-...pyrrolo[1,2-b]pyridazine Pyrrolopyridazine; Cl, OH-phenyl Heterocycle, phenol, carboxylic ester ~454.9 (calc.)

Key Differences and Implications

Aromatic vs. Heterocyclic Rings

  • The target compound’s phenyl ring provides electron-rich aromaticity, favoring electrophilic substitutions. In contrast, the pyridine ring in 2-(chloromethyl)-3-methyl-4-(trifluoroethoxy)pyridine hydrochloride introduces electron-withdrawing effects, increasing stability against oxidation but reducing nucleophilic reactivity .

Substituent Effects Halogen Position: The 2-Cl substituent in the target compound may sterically hinder interactions compared to the 3-Cl,4-F substitution in 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride, which could enhance dipole interactions with biological targets . Methyl vs. The trifluoroethoxy group in the pyridine analog introduces strong electronegativity, likely enhancing metabolic resistance .

Salt Formation and Solubility All compared compounds form hydrochloride salts, improving aqueous solubility. However, the pyridine-based compound’s trifluoroethoxy group may reduce solubility in nonpolar solvents compared to the target compound’s methyl group .

Biological Activity Considerations The pyrrolidine moiety in the target compound and 3-Chloro-4-fluorophenyl...ether hydrochloride may act as a hydrogen-bond donor/acceptor, facilitating receptor binding.

Table 2: Inferred Physicochemical Properties

Property Target Compound 3-Cl,4-F Analogue Pyridine Analogue
LogP (estimated) ~2.8 ~2.5 ~3.1
Aqueous Solubility (mg/mL) Moderate (amine salt) Moderate Low (CF₃ group)
Melting Point (°C) Not reported Not reported Not reported

Biological Activity

Overview

2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, with the molecular formula C12H17ClNOC_{12}H_{17}ClNO and CAS number 1219956-91-8, is an organic compound that has garnered interest for its potential biological activities. This compound is synthesized through the reaction of 2-chloro-4-methylphenol with pyrrolidine, typically under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The modulation of these targets can lead to significant biochemical effects, which may have implications in therapeutic applications. Detailed studies are required to elucidate the precise pathways involved in its action .

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antitumor Activity : Investigations into similar compounds have shown potential antitumor properties, particularly against certain cancer cell lines. The compound's structure suggests it could interact with pathways involved in tumor growth inhibition .
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, particularly those involving dopamine and acetylcholine receptors. This could be relevant in the context of neurodegenerative diseases and psychiatric disorders .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Binding Affinity Studies : Research has demonstrated that compounds with similar structures can bind effectively to nicotinic receptors, implicating potential roles in addiction and cognitive enhancement therapies .
  • In Vivo Studies : In animal models, derivatives of this compound have shown promising results in modulating behavior and physiological responses, indicating a possible therapeutic role in managing anxiety and depression .
  • Chemical Stability and Reactivity : The compound's stability under various conditions has been assessed, revealing that it can undergo oxidation and reduction reactions, which are critical for its reactivity in biological systems.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential antitumor activity
Nicotine analogsModulation of nicotinic receptors
Other pyrrolidine derivativesNeuropharmacological effects

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer :
  • Rodent models : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability (AUC0–24h).
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Tissue distribution : Sacrifice animals at 4 h and 24 h to assess brain/plasma ratios for CNS activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.